7-Fluorobenzofuran
Overview
Description
7-Fluorobenzofuran is an organic compound with the molecular formula C8H5FO. It belongs to the class of benzofurans, which are heterocyclic compounds containing a benzene ring fused to a furan ring. The presence of a fluorine atom at the 7th position of the benzofuran ring imparts unique chemical and physical properties to this compound .
Mechanism of Action
Target of Action
7-Fluorobenzofuran, like other benzofuran derivatives, is known to interact with a variety of biological targets. These compounds have been shown to exhibit a wide range of biological activities, including anti-Alzheimer, antiosteoporotic, antiparasitic, antimicrobial, anticancer, antioxidant, anti-inflammatory, antiHIV, anti-TB, antifungal, and other activities
Mode of Action
Benzofuran derivatives, in general, are known to interact with their targets in a variety of ways, leading to changes in cellular processes . The fluorine atom in this compound may enhance its interaction with its targets, influencing its mode of action .
Biochemical Pathways
Given the broad range of biological activities exhibited by benzofuran derivatives, it can be inferred that these compounds likely interact with multiple biochemical pathways .
Pharmacokinetics
The presence of a fluorine atom may influence these properties, potentially enhancing the compound’s bioavailability .
Result of Action
Benzofuran derivatives are known to exhibit a wide range of biological activities, suggesting that they likely induce a variety of molecular and cellular changes .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially influence the compound’s action .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluorobenzofuran can be achieved through various methods. One common approach involves the cyclization of 2-fluorophenol with ethyl formate in the presence of a base, followed by dehydration to form the benzofuran ring . Another method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the fluorine atom at the desired position .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 7-Fluorobenzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its dihydro or tetrahydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents at various positions on the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of substituted benzofurans .
Scientific Research Applications
7-Fluorobenzofuran has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: this compound derivatives have shown potential as therapeutic agents for various diseases, including cancer and viral infections.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties
Comparison with Similar Compounds
Benzofuran: The parent compound without the fluorine atom.
2-Fluorobenzofuran: A similar compound with the fluorine atom at the 2nd position.
5-Fluorobenzofuran: A similar compound with the fluorine atom at the 5th position.
Uniqueness: 7-Fluorobenzofuran is unique due to the specific positioning of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom at the 7th position can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets compared to its analogs .
Properties
IUPAC Name |
7-fluoro-1-benzofuran | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FO/c9-7-3-1-2-6-4-5-10-8(6)7/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPCSQSMSSNPKKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)OC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70569311 | |
Record name | 7-Fluoro-1-benzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70569311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24410-61-5 | |
Record name | 7-Fluoro-1-benzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70569311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the position of the fluorine atom on the benzofuran core influence the liquid crystal properties?
A1: The research [] demonstrates that the position of the fluorine atom significantly impacts the liquid crystal properties. Specifically, when comparing 6-ethoxy-7-fluorobenzofuran and 5-ethoxy-6,7-difluorobenzofuran based compounds, the latter exhibited a higher clearing point and a wider SmA phase range. This difference is attributed to the influence of fluorine positioning on the aspect ratio of the molecules. Density functional theory calculations revealed that the 6-ethoxy-7-fluorobenzofuran-based compound had a smaller aspect ratio, leading to a reduced mesophase stability.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.